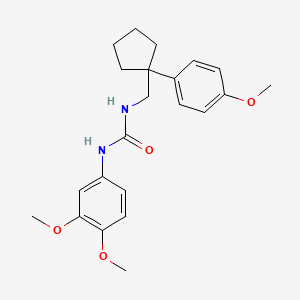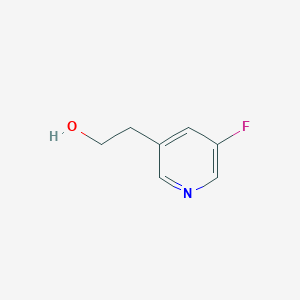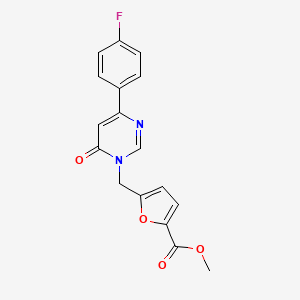
CRT0066101 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRT0066101 hydrochloride is a potent inhibitor of protein kinase D (PKD) isoforms. It has shown significant anticancer activity by inhibiting cell proliferation, inducing apoptosis, and reducing the viability of various cancer cells. This compound is particularly effective in treating triple-negative breast cancer and pancreatic cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CRT0066101 hydrochloride involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloropyrimidine with an appropriate amine under basic conditions.
Substitution Reaction: The pyrimidine derivative undergoes a substitution reaction with 1-methyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
CRT0066101 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, boronic acids, and bases are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
CRT0066101 hydrochloride has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of PKD isoforms in various cancer types, including triple-negative breast cancer and pancreatic cancer
Cell Signaling Studies: Researchers use this compound to investigate the role of PKD in cell proliferation, survival, and migration.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting PKD.
Mecanismo De Acción
CRT0066101 hydrochloride exerts its effects by inhibiting the activity of PKD isoforms (PKD1, PKD2, and PKD3). This inhibition disrupts several signaling pathways involved in cell proliferation, survival, and migration. The compound modulates a phosphor-signaling network and inhibits the phosphorylation of cancer-driving factors such as MYC, MAPK1/3, AKT, YAP, and CDC2 .
Comparación Con Compuestos Similares
Similar Compounds
CID755673: Another PKD inhibitor with similar anticancer properties.
LDC000067 hydrochloride: A potent PKD inhibitor used in cancer research.
TP-238 Hydrochloride: Known for its inhibitory effects on PKD isoforms.
Uniqueness
CRT0066101 hydrochloride stands out due to its high selectivity for PKD isoforms and its potent anticancer activity. It exhibits selectivity against a panel of over 90 protein kinases, making it a valuable tool for studying PKD-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C18H25Cl3N6O |
|---|---|
Peso molecular |
447.8 g/mol |
Nombre IUPAC |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride |
InChI |
InChI=1S/C18H22N6O.3ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);3*1H/t14-;;;/m1.../s1 |
Clave InChI |
HWZPJKPBOZVLEB-XJCLVHIMSA-N |
SMILES isomérico |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
SMILES canónico |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



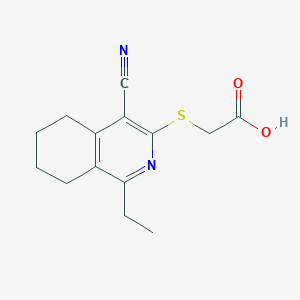
![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)
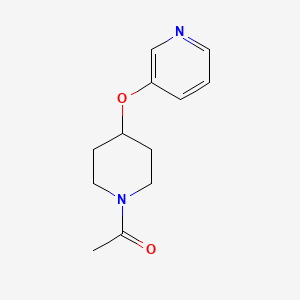
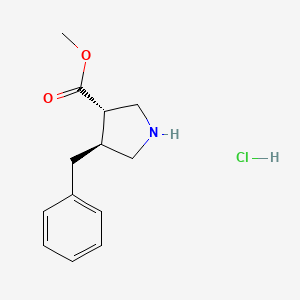
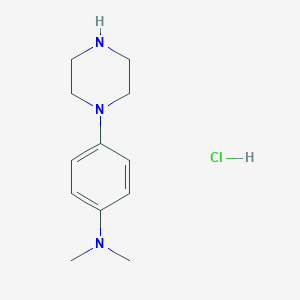
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)
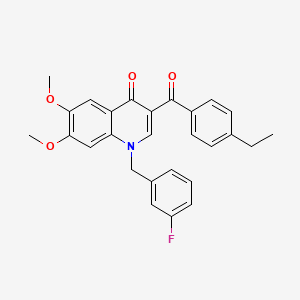


![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)
